ethyl [(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C15H14Cl2O5 It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromen-2-one core is known for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It could bind to cellular receptors, modulating their activity.
Signal Transduction: The compound might affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other chromen-2-one derivatives, such as:
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-4-methylpentanoate: This compound has a similar chromen-2-one core but different substituents, leading to distinct chemical and biological properties.
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-[(4-methylphenyl)sulfonyl]amino}pentanoate:
Conclusion
Ethyl 2-[(3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions, and its potential biological activities make it a promising candidate for further study.
Properties
Molecular Formula |
C14H12Cl2O5 |
---|---|
Molecular Weight |
331.1 g/mol |
IUPAC Name |
ethyl 2-(3,6-dichloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C14H12Cl2O5/c1-3-19-12(17)6-20-11-5-10-8(4-9(11)15)7(2)13(16)14(18)21-10/h4-5H,3,6H2,1-2H3 |
InChI Key |
XORGCIHNGALBOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C(=C(C(=O)OC2=C1)Cl)C)Cl |
Origin of Product |
United States |
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